Cas no 115475-74-6 (Methyl 2-Amino-3-methoxy-5-methylbenzoate)

Methyl 2-Amino-3-methoxy-5-methylbenzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-3-methoxy-5-methylbenzoate
- G14755
- EN300-93903
- methyl2-amino-3-methoxy-5-methylbenzoate
- 115475-74-6
- AKOS010143270
- Z607818674
- Methyl 2-Amino-3-methoxy-5-methylbenzoate
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- インチ: 1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3
- InChIKey: RRSRPXWESTZUQS-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(C)=CC(OC)=C1N
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 61.6Ų
Methyl 2-Amino-3-methoxy-5-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M287153-10mg |
Methyl 2-Amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01112439-1g |
Methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 1g |
¥3913.0 | 2023-04-05 | |
Enamine | EN300-93903-0.5g |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 0.5g |
$612.0 | 2023-02-11 | |
Enamine | EN300-93903-1.0g |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 1.0g |
$785.0 | 2023-02-11 | |
Enamine | EN300-93903-10.0g |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 10.0g |
$3376.0 | 2023-02-11 | |
Aaron | AR019T8H-500mg |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 500mg |
$868.00 | 2023-12-16 | |
Aaron | AR019T8H-5g |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 5g |
$3156.00 | 2023-12-16 | |
1PlusChem | 1P019T05-1g |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 1g |
$1033.00 | 2023-12-26 | |
1PlusChem | 1P019T05-500mg |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 500mg |
$820.00 | 2023-12-26 | |
1PlusChem | 1P019T05-250mg |
methyl 2-amino-3-methoxy-5-methylbenzoate |
115475-74-6 | 95% | 250mg |
$543.00 | 2023-12-26 |
Methyl 2-Amino-3-methoxy-5-methylbenzoate 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
Methyl 2-Amino-3-methoxy-5-methylbenzoateに関する追加情報
Methyl 2-Amino-3-Methoxy-5-Methylbenzoate: A Comprehensive Overview
Methyl 2-Amino-3-Methoxy-5-Methylbenzoate, identified by the CAS number 115475-74-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a benzoate backbone with substituents at positions 2, 3, and 5, including an amino group, a methoxy group, and a methyl group, respectively. These functional groups contribute to its diverse chemical reactivity and biological activity.
The synthesis of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have not only improved the yield but also reduced the environmental impact of the manufacturing process.
One of the most promising applications of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate lies in its potential as a precursor for drug development. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant activities, making them valuable candidates for therapeutic agents.
In addition to its pharmaceutical applications, Methyl 2-Amino-3-Methoxy-5-Methylbenzoate has shown potential in the field of material science. Its aromatic backbone and functional groups make it suitable for use in the synthesis of advanced materials such as polymers and nanoparticles. Recent research has demonstrated that derivatives of this compound can be used to create stimuli-responsive materials, which have applications in sensors and drug delivery systems.
The biological activity of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate has been extensively studied in recent years. Preclinical studies have revealed that the compound exhibits selective binding to certain receptors, suggesting its potential as a modulator in various biological pathways. Furthermore, investigations into its mechanism of action have provided insights into its role in cellular signaling processes.
From an environmental perspective, the degradation and toxicity profiles of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate are critical considerations. Recent studies have evaluated its biodegradability under various conditions, with findings indicating that the compound undergoes rapid degradation under aerobic conditions. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, Methyl 2-Amino-3-Methoxy-5-Methylbenzoate (CAS No. 115475-74-6) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool in drug development and material science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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